Demethoxyisogemichalcone C is a flavonoid compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a therapeutic agent. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Demethoxyisogemichalcone C is derived from various plant sources, particularly those within the genus Gmelina and other related species. These plants are often utilized in traditional medicine systems due to their rich content of bioactive compounds. The specific extraction and isolation methods can vary, but they typically involve solvent extraction followed by chromatographic techniques to purify the compound.
In terms of chemical classification, Demethoxyisogemichalcone C is categorized as a chalcone, which is a type of flavonoid characterized by a specific three-ring structure. Its molecular formula is with a molecular weight of 502.51 g/mol, indicating its relatively complex structure compared to simpler flavonoids.
The synthesis of Demethoxyisogemichalcone C can be achieved through various organic synthesis methods, often involving multiple steps to construct its intricate molecular framework. A common approach includes the use of aldol condensation reactions followed by cyclization steps.
The molecular structure of Demethoxyisogemichalcone C features a chalcone backbone with specific functional groups that contribute to its biological activity. The structure can be represented as follows:
CC(=O)c1cc(ccc1C(=O)c2ccccc2)O
Demethoxyisogemichalcone C participates in several chemical reactions typical for flavonoids, including:
The reactivity of Demethoxyisogemichalcone C can be influenced by factors such as pH, solvent polarity, and temperature, which are crucial for optimizing reaction yields and selectivity.
The mechanism of action of Demethoxyisogemichalcone C involves several pathways:
Experimental studies have indicated that Demethoxyisogemichalcone C exhibits significant inhibitory effects on various cancer cell lines, suggesting its potential role as an anticancer agent.
Demethoxyisogemichalcone C has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2